molecular formula C7H4BF3N2O2 B2433509 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid CAS No. 2377606-68-1

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid

Cat. No. B2433509
CAS RN: 2377606-68-1
M. Wt: 215.93
InChI Key: DMAFMRXBENNIJI-UHFFFAOYSA-N
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Description

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid, with the CAS Number 2377606-68-1, is an important boronic acid derivative with a range of potential applications in various fields of research and industry. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid is C7H4BF3N2O2 . The InChI Code is 1S/C7H4BF3N2O2/c8-6(9,10)5-2-1-4(3-11-5)7(12)13/h1-3,12-13H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid are not fully detailed in the search results. Its molecular weight is 215.93 .

Scientific Research Applications

Synthesis and Computational Analysis

6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid and related compounds have been synthesized and analyzed using various techniques. Computational chemistry methods have been employed to support these findings. These compounds have been explored for their non-linear optical (NLO) properties and potential anticancer activity through molecular docking analyses, showing interactions with tubulin that may inhibit tubulin polymerization (Jayarajan et al., 2019).

Synthesis Techniques and Purity Analysis

The synthesis of related compounds like 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid has been studied, focusing on reaction conditions to optimize yield and purity. These studies have characterized the purity and structure of the products using methods like HPLC, FTIR, and NMR (Guoqua, 2014).

Potential in Cardiotonic Activity

Research has also been conducted on derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, including those with trifluoromethyl groups, for their potential cardiotonic activity. These compounds have shown appreciable positive inotropic activity, though inferior to known drugs like milrinone (Mosti et al., 1992).

Derivatization and Synthesis

A concise synthesis technique has been reported for derivatives like 3,5-dicyano-6-trifluoromethylpyridine, highlighting the possibility of further derivatization and expanding the scope for synthesis (Hall, 2014).

Antimicrobial and Antioxidant Potential

Unexpected products formed during condensation reactions involving similar compounds have been studied for their antimicrobial and antioxidant activities. This research shows potential applications in antibacterial and antifungal areas, with some compounds displaying moderate antifungal activity (Rusnac et al., 2020).

Mechanism of Action

The mechanism of action of 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid is not specified in the search results. Its applications in various fields suggest that it may have diverse mechanisms of action depending on the context.

Safety and Hazards

The safety and hazards associated with 6-Cyano-5-(trifluoromethyl)pyridin-3-ylboronic acid are not explicitly mentioned in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

[6-cyano-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF3N2O2/c9-7(10,11)5-1-4(8(14)15)3-13-6(5)2-12/h1,3,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAFMRXBENNIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C#N)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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